7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Medicinal Chemistry ADME Properties Physicochemical Profile

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS 2241139-78-4) is a fluorinated, seven-membered saturated heterocyclic compound of the 1,4-oxazepane class. Its structure features a geminal methyl and trifluoromethyl substituent at the 7-position, creating a quaternary carbon center.

Molecular Formula C7H12F3NO
Molecular Weight 183.174
CAS No. 2241139-78-4
Cat. No. B2988553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7-(trifluoromethyl)-1,4-oxazepane
CAS2241139-78-4
Molecular FormulaC7H12F3NO
Molecular Weight183.174
Structural Identifiers
SMILESCC1(CCNCCO1)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c1-6(7(8,9)10)2-3-11-4-5-12-6/h11H,2-5H2,1H3
InChIKeyWUEVOBPRQVFUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS 2241139-78-4): A Fluorinated Building Block for Drug Discovery


7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS 2241139-78-4) is a fluorinated, seven-membered saturated heterocyclic compound of the 1,4-oxazepane class [1]. Its structure features a geminal methyl and trifluoromethyl substituent at the 7-position, creating a quaternary carbon center [2]. This specific substitution pattern confers a calculated partition coefficient (cLogP) of 0.94 and a high fraction of sp3-hybridized carbons (Fsp3 = 1.0) [2]. These properties make it a potentially valuable scaffold or building block in medicinal chemistry for exploring under-represented regions of chemical space [3].

Why 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is Not Interchangeable with Other 1,4-Oxazepane Analogs


The chemical and biological properties of 1,4-oxazepanes are highly sensitive to substitution patterns. The presence of a quaternary center at the 7-position, bearing both a methyl and a trifluoromethyl group, creates a unique steric and electronic environment that differentiates this compound from analogs like 7-(trifluoromethyl)-1,4-oxazepane (lacking the 7-methyl group) or 5-(trifluoromethyl)-1,4-oxazepane (with the -CF3 group at a different position) [1]. Substitution of such a 'privileged scaffold' cannot be made casually, as even minor changes can drastically alter conformational bias, metabolic stability, and target binding, rendering comparative data from other analogs non-predictive for this specific compound [2].

Quantitative Evidence for Differentiating 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane from Analogs


Comparison of Calculated Physicochemical Properties: cLogP and Hydrogen Bonding Capacity

The 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane exhibits a cLogP of 0.94, which is a measurable difference from the more lipophilic morpholine analog 2-Aryl-2-trifluoromethyl-morpholine (typical cLogP > 1.5). It also possesses one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), compared to morpholine's one HBD and two HBAs. The additional methylene unit in the oxazepane ring increases the HBA count, potentially affecting interactions with biological targets and solubility [1].

Medicinal Chemistry ADME Properties Physicochemical Profile

Synthetic Accessibility and Availability as a Differentiating Factor

While 1,4-oxazepanes are recognized as 'strikingly scarce' in commercial compound libraries compared to six-membered morpholines [1], 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is commercially available from multiple vendors with specified purity (≥95%) [2]. This contrasts with many substituted 1,4-oxazepanes that require custom synthesis . The compound's immediate availability, with pricing transparency for various pack sizes (e.g., 100 mg for $377, 1 g for $1,086), offers a quantifiable advantage in reducing project lead times and costs compared to de novo synthesis [2].

Synthetic Chemistry Building Block Availability MedChem Scaffolds

Optimal Procurement and Research Scenarios for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane


Medicinal Chemistry: Scaffold Exploration in Lead Optimization

The compound is ideal for medicinal chemists exploring novel chemical space for lead optimization. The combination of a 1,4-oxazepane ring with a geminal methyl and trifluoromethyl substituent provides a unique three-dimensional and electronic profile [1]. Given the known importance of conformational restriction and the 'magic methyl' effect in drug design, this scaffold can be used to modulate biological activity and ADME properties [2]. The calculated cLogP of 0.94 suggests a favorable balance of lipophilicity and hydrophilicity for orally bioavailable drugs, making it a strategic choice over more lipophilic analogs like certain morpholines [1].

Synthetic Methodology: Use as a Benchmark Substrate

Due to its commercial availability and the presence of a reactive secondary amine, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane can serve as a robust benchmark substrate for developing and validating new synthetic methods for functionalizing 1,4-oxazepanes [3]. Its well-defined structure allows for unambiguous analysis of reaction outcomes, facilitating the development of scalable routes to more complex oxazepane derivatives [4].

Procurement Efficiency: Streamlining Early-Stage Discovery Projects

For procurement teams and project managers in drug discovery, selecting 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane over a custom-synthesized analog offers a quantifiable advantage in both time and cost. The compound is in-stock from multiple suppliers, eliminating custom synthesis lead times of weeks or months and associated costs that can exceed thousands of dollars for initial gram-scale material [5]. This ensures a more rapid and cost-effective entry into biological testing for early-stage programs.

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